2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide
Description
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide (C₁₄H₁₆N₄S, MW 272.37) is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with a dimethylamino group at position 2, a phenyl ring at position 5, and a carbohydrazide moiety at position 7 . This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly given the known bioactivity of thiazolo-pyridine derivatives . Its comparison with structurally analogous compounds provides insights into structure-activity relationships (SAR) and physicochemical behavior.
Properties
Molecular Formula |
C15H15N5OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(dimethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C15H15N5OS/c1-20(2)15-18-13-12(22-15)10(14(21)19-16)8-11(17-13)9-6-4-3-5-7-9/h3-8H,16H2,1-2H3,(H,19,21) |
InChI Key |
RWMZEBFHCIOBPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Step 1: Nucleophilic Aromatic Substitution
Reaction of 2-chloro-3-nitropyridine derivatives with 1,3-(S,N)-binucleophiles (e.g., triazole-5-thiols or pyrimidine-2-thiones) under basic conditions. This step replaces the chlorine atom with a sulfur-containing nucleophile, initiating cyclization.
Step 2: Smiles Rearrangement
The intermediate undergoes a Smiles rearrangement, forming the thiazole ring fused to the pyridine core. This reaction is facilitated by heating in polar aprotic solvents (e.g., DMF or DMSO).
Step 3: Nitro Group Functionalization
The nitro group at position 6 can be reduced to an amine or further functionalized. However, in the target compound, this position remains unsubstituted, suggesting selective protection/deprotection strategies may be employed.
Introduction of the Dimethylamino Group
The dimethylamino substituent at position 2 is introduced via alkylation or nucleophilic substitution. A documented method for analogous pyridine derivatives involves:
Step 1: Alkylation of Pyridine
Pyridine reacts with sulfoxide dichloride in ethyl acetate under reflux to yield 4-dimethylaminopyridine. For the thiazolo-pyridine core, a similar approach may be adapted, though regioselectivity must be controlled to ensure substitution at position 2.
Step 2: Protection/Deprotection
If the dimethylamino group is introduced post-cyclization, temporary protection (e.g., Boc or benzyl groups) may be required to prevent side reactions during subsequent steps.
Formation of the Phenyl Group at Position 5
The phenyl group is often introduced via cross-coupling reactions or direct substitution. Key strategies include:
Step 1: Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between a halogenated thiazolo-pyridine intermediate and an arylboronic acid (e.g., phenylboronic acid) in aqueous media.
Step 2: Direct Aromatic Substitution
Electrophilic substitution using phenylating agents (e.g., benzyl chloride or nitrobenzene) under acidic conditions. This method is less common due to poor regioselectivity.
Carbohydrazide Functionalization at Position 7
The carbohydrazide group is synthesized by condensing a carboxylic acid intermediate with hydrazine. Key steps include:
Step 1: Carboxylic Acid Intermediate
Thiazolo[4,5-b]pyridine-7-carboxylic acid is prepared via oxidation of a methyl ester precursor or direct carboxylation of the pyridine ring.
Step 2: Hydrazide Formation
The carboxylic acid reacts with hydrazine hydrate in ethanol under reflux, yielding the carbohydrazide. This step may require catalysis by strong acids (e.g., H₂SO₄) to drive the reaction to completion.
Multi-Step Synthesis Workflow
A consolidated workflow for the target compound is outlined below:
Critical Challenges and Optimization
- Regioselectivity : Competing substitution at positions 2 and 5 during alkylation or coupling reactions necessitates careful control of reaction conditions.
- Stability of Intermediates : The nitro group in chloronitropyridines is prone to reduction under basic conditions, requiring anhydrous environments.
- Purification : The carbohydrazide group’s polar nature complicates isolation; recrystallization from ethanol or ethyl acetate is often employed.
Biological and Chemical Significance
While the target compound’s bioactivity remains unreported, related thiazolo-pyridine carbohydrazides exhibit:
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen peroxide, sodium borohydride, and alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole or pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide typically involves cyclocondensation reactions that can be optimized using various solvents and conditions. Recent studies have demonstrated successful synthesis methods that yield this compound with high purity and efficiency. For instance, the use of high-pressure Q-Tube reactors has shown promise in enhancing reaction rates and product yields when preparing thiazolopyridine derivatives .
Anticancer Properties
One of the most notable applications of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is its cytotoxic activity against various cancer cell lines. In vitro studies have indicated that derivatives of thiazolopyridines exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. For example, specific derivatives demonstrated IC50 values ranging from 6.90 to 51.46 μM, indicating their potential as effective anti-cancer agents compared to established drugs like doxorubicin .
Other Pharmacological Applications
Beyond oncology, compounds related to 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide have been explored for their anti-inflammatory properties and potential use in treating autoimmune diseases. The thiazolo-pyridine framework is known for its ability to modulate various biological pathways, making it a versatile scaffold in drug development .
Case Studies
Several case studies have reported on the efficacy of thiazolopyridine derivatives in treating specific conditions:
- Anticancer Activity : A comprehensive study evaluated multiple thiazolopyridine derivatives against various cancer cell lines, highlighting their potential as novel anti-cancer agents with favorable safety profiles.
- Inflammatory Disorders : Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their differences are summarized below:
Key Observations :
- Position 2 Modifications: The dimethylamino group in the target compound is a smaller electron-donating substituent compared to bulkier groups like piperidin-1-yl (VI101) or morpholino (VI090), which may influence solubility and receptor binding .
- Position 5 Variations: Phenyl (target compound) vs. 2-thienyl (VI101, VI090) substituents alter aromatic stacking interactions.
- Core Heterocycle : Imidazo[4,5-b]pyridine derivatives (e.g., VI111) replace the thiazole ring with an imidazole, altering electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
Molecular weight and polarity differences impact solubility and bioavailability:
Biological Activity
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The compound can be synthesized through various cyclocondensation reactions involving thiazolidinones and hydrazones. A notable method involves a high-pressure Q-tube reactor, which promotes efficient synthesis while maintaining high functional group tolerance and atom economy . The detailed synthetic pathway typically includes the following steps:
- Formation of Thiazolidinone : Reacting 3-oxo-2-arylhydrazonopropanals with thiazolidinones under reflux conditions.
- Cyclocondensation : The resulting intermediate undergoes further condensation to yield the desired thiazolo[4,5-b]pyridine derivative.
Anticancer Activity
Research indicates that derivatives of thiazolopyridazine, including 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide, exhibit potent cytotoxicity against various cancer cell lines. In vitro studies have shown:
- MCF-7 (Breast Cancer) : IC50 values for related compounds range from 10.39 to 15.43 μM, indicating significant cytotoxic effects .
- HCT-116 (Colon Cancer) : A derivative showed an IC50 of 6.90 μM, highlighting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes:
- VEGFR-2 Kinase : Selected derivatives demonstrated strong inhibitory activity with IC50 values as low as 3.5 nM, comparable to established inhibitors like cabozantinib .
- c-Met Kinase : Compounds exhibited dual inhibitory activity against c-Met with IC50 values ranging from 5.8 nM to 18.5 nM, indicating a broad spectrum of action against critical cancer-related pathways .
Case Studies
- Cytotoxicity Assessment : In a study assessing various thiazolopyridazine derivatives, the compound was found to induce apoptosis in cancer cells, suggesting a mechanism involving caspase activation and mitochondrial dysfunction .
- Enzyme Interaction Studies : Investigations into the structure-activity relationship (SAR) revealed that electron-withdrawing groups on the phenyl ring significantly enhance inhibitory potency against both VEGFR-2 and c-Met kinases .
The biological activity of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide can be attributed to its ability to interfere with key signaling pathways in cancer cells:
- Apoptosis Induction : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.
- Inhibition of Tumor Angiogenesis : By inhibiting VEGFR-2, it disrupts the angiogenic processes necessary for tumor growth and metastasis.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
